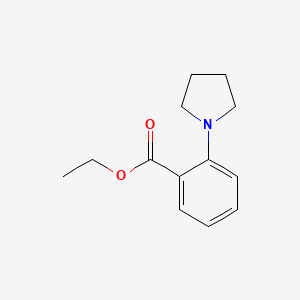

Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester

Beschreibung

Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester (CAS 192817-77-9) is a pyrrolidine-substituted benzoic acid derivative. Structurally, it features a pyrrolidinyl group at the ortho position of the benzene ring and an ethyl ester moiety.

Eigenschaften

CAS-Nummer |

192817-77-9 |

|---|---|

Molekularformel |

C13H17NO2 |

Molekulargewicht |

219.28 g/mol |

IUPAC-Name |

ethyl 2-pyrrolidin-1-ylbenzoate |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)11-7-3-4-8-12(11)14-9-5-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |

InChI-Schlüssel |

JJCIPMIGKONIQJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=CC=C1N2CCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2-(1-Pyrrolidinyl)benzoesäureethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Benzoesäurederivate mit verschiedenen funktionellen Gruppen zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Der Pyrrolidinring kann Substitutionsreaktionen eingehen, die zur Bildung verschiedener substituierter Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Halogenide.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzoesäurederivate, Alkohole und Pyrrolidin-substituierte Verbindungen. Diese Produkte finden vielfältige Anwendungen in verschiedenen Forschungs- und Industriebereichen.

Wissenschaftliche Forschungsanwendungen

2-(1-Pyrrolidinyl)benzoesäureethylester hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Er wird als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Mechanismen.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antifungizider Eigenschaften.

Medizin: Es werden Untersuchungen durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt zu erforschen. Seine Derivate werden auf ihre therapeutischen Eigenschaften untersucht.

Industrie: Die Verbindung wird zur Herstellung verschiedener industrieller Chemikalien und Materialien verwendet. Seine Stabilität und Reaktivität machen sie für den Einsatz in verschiedenen industriellen Prozessen geeignet.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrrolidine ring can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or halides.

Major Products

The major products formed from these reactions include various substituted benzoic acid derivatives, alcohols, and pyrrolidine-substituted compounds. These products have diverse applications in different fields of research and industry.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit antimicrobial properties. A study highlighted the potential of small molecular weight compounds derived from microbial sources, including benzoic acid derivatives, showing significant antimicrobial activity against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

2. Anticancer Properties

Benzoic acid derivatives have been investigated for their anticancer effects. In particular, compounds similar to benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester have shown promising results in inhibiting the proliferation of cancer cells. A study utilizing MTT assays demonstrated that these compounds could effectively reduce cell viability in prostate cancer cell lines .

3. Therapeutic Uses

The compound has been explored for its hypotensive effects in animal models. In one study, hypertensive rats treated with benzoic acid derivatives exhibited a significant decrease in blood pressure, suggesting potential applications in hypertension management .

Agrochemical Applications

Benzoic acid derivatives are also utilized in agrochemicals as herbicides and fungicides. Their efficacy against various plant pathogens has been documented, making them valuable in agricultural practices to enhance crop yield and protect against diseases.

Materials Science Applications

In materials science, benzoic acid derivatives are used to modify polymer properties. For instance, the incorporation of benzoate esters into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for packaging and construction.

Table 1: Summary of Biological Activities of Benzoic Acid Derivatives

Case Study: Antimicrobial Efficacy

A specific study investigated the antimicrobial efficacy of benzoic acid derivatives against a range of pathogens. The methodology involved testing various concentrations of the compound on cultured bacteria and measuring the zones of inhibition. Results indicated that higher concentrations of benzoic acid derivatives led to larger inhibition zones, confirming their potential as effective antimicrobial agents.

Wirkmechanismus

Der Wirkungsmechanismus von 2-(1-Pyrrolidinyl)benzoesäureethylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass der Pyrrolidinring mit verschiedenen Enzymen und Rezeptoren interagiert und deren Aktivität moduliert. Die Esterbindung ermöglicht es der Verbindung, in biologischen Systemen hydrolysiert zu werden, wobei der aktive Benzoesäure-Rest freigesetzt wird. Diese Interaktion mit molekularen Zielstrukturen kann zu verschiedenen biologischen Wirkungen führen, darunter antimikrobielle und antifungizide Aktivitäten.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

*Estimated using QSPR models.

Key Structural and Functional Differences

Substituent Position :

- The target compound has a pyrrolidinyl group at the ortho position, whereas analogues like 5411-23-4 () feature substitutions at the para position (e.g., 4-isopropoxy). Ortho-substituted derivatives often exhibit steric hindrance, affecting receptor binding and metabolic stability .

Ester Group Variations :

- Replacement of the ethyl ester with methyl (e.g., benzoic acid methyl ester in ) reduces lipophilicity, impacting bioavailability. Ethyl esters generally have higher volatility, making them suitable for flavor applications .

Pyrrolidine Modifications :

- Methylation of the pyrrolidine ring (e.g., 2-methylpyrrolidinyl in 5411-23-4) enhances steric bulk and alters pharmacokinetic profiles compared to the unmethylated pyrrolidinyl group in the target compound .

Biologische Aktivität

Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester (CAS No. 192817-77-9) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

IUPAC Name: Ethyl 2-(pyrrolidin-1-yl)benzoate

The compound features a benzoic acid core with an ethyl ester functional group and a pyrrolidine moiety, which contributes to its biological activity.

The biological activity of benzoic acid derivatives often involves interactions with various molecular targets. For benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby preventing substrate access. This can affect signal transduction pathways crucial for cellular functions.

- Antioxidant Activity: Compounds similar to benzoic acid have demonstrated antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study evaluating various compounds found that certain derivatives had notable effects against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The inhibition zones for these strains were measured, indicating the effectiveness of the compounds .

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| Benzoic Acid Derivative | Staphylococcus aureus | 15 |

| Benzoic Acid Derivative | Bacillus subtilis | 10 |

Antioxidant Activity

The antioxidant capacity of benzoic acid derivatives has been assessed using methods like DPPH and ABTS assays. In these studies, the DPPH inhibition percentage was measured to evaluate the scavenging ability of the compounds:

| Compound | DPPH Inhibition (%) |

|---|---|

| Benzoic Acid Derivative | 16.75 |

| Standard Antioxidant (Ascorbic Acid) | 44.71 |

These results suggest that while the benzoic acid derivative shows some antioxidant potential, it is less effective than established antioxidants like ascorbic acid .

Case Studies and Research Findings

- Antimicrobial Peptides Study: A recent study highlighted the dual role of bioactive compounds derived from microbial sources that exhibit both antimicrobial and anticancer properties. The research indicated that small molecular weight compounds could act effectively against various pathogens while also showing potential anticancer activity .

- Pharmacological Applications: Another investigation into the pharmacological applications of benzoic acid derivatives revealed their potential use in drug development, particularly as intermediates in synthesizing more complex pharmaceuticals with improved pharmacokinetic profiles .

- Toxicological Assessment: Although promising in terms of biological activity, it is essential to consider the toxicological profile of such compounds. Research into similar compounds has shown varying degrees of toxicity, necessitating careful evaluation before clinical application .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester?

- Methodological Answer : The compound can be synthesized via esterification of 2-(1-pyrrolidinyl)benzoic acid with ethanol using acid catalysts (e.g., H₂SO₄) under reflux conditions . Alternatively, transesterification reactions involving activated esters (e.g., methyl esters) and ethanol may be employed. Purification typically involves fractional distillation or column chromatography to isolate the ethyl ester.

Q. Which analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the ester group and pyrrolidinyl substitution pattern.

- Infrared Spectroscopy (IR) : Identification of ester C=O (~1740 cm⁻¹) and N–H (if applicable) stretches .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (e.g., C18) with UV detection .

Q. How can researchers determine key physicochemical properties (e.g., logP, solubility)?

- Methodological Answer :

- LogP (Partition Coefficient) : Calculate using computational tools like XLogP3 or experimentally via shake-flask method with octanol/water phases .

- Solubility : Screen in solvents (e.g., DMSO, ethanol) using gravimetric analysis or UV-spectrophotometry. Data may vary with temperature and solvent polarity .

- Polar Surface Area (PSA) : Use software such as ChemDraw or Molinspiration to predict PSA, which correlates with membrane permeability .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s role in drug design?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding interactions with target proteins (e.g., enzymes, receptors). Parameterize the pyrrolidinyl group’s conformational flexibility .

- Pharmacophore Modeling : Identify critical functional groups (ester, pyrrolidine) for activity using tools like PharmaGist .

- ADMET Prediction : Employ QikProp or SwissADME to assess absorption, toxicity, and metabolic stability .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Solvent and pH Effects : Compare data acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) and pH conditions.

- Dynamic Effects : Investigate rotational barriers of the pyrrolidinyl group via variable-temperature NMR to detect conformational exchange .

- Reference Standards : Cross-validate with pure commercial or synthesized standards to rule out impurities .

Q. What biochemical assays are suitable for studying this compound’s enzyme inhibition potential?

- Methodological Answer :

- Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., for lipases or proteases). Monitor inhibition reversibility via dialysis assays .

- Cellular Assays : Test cytotoxicity and target engagement in cell lines (e.g., HSL inhibition in adipocytes) using siRNA knockdown controls .

- Structural Biology : Co-crystallize the compound with target enzymes (e.g., hormone-sensitive lipase) to resolve binding modes via X-ray crystallography .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated stability studies at 40–60°C to assess decomposition pathways.

- Hydrolytic Stability : Monitor ester hydrolysis in buffered solutions (pH 1–12) using LC-MS to identify degradation products .

- Light Sensitivity : Perform photostability tests under UV/visible light with controlled humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.